An In-depth Technical Guide to 4-Chloroquinoline
An In-depth Technical Guide to 4-Chloroquinoline
Disclaimer: Initial searches for "4-Chlorocinnoline" did not yield specific results. The following guide is based on the closely related and more extensively documented compound, 4-Chloroquinoline, which is likely the intended subject of the query.
This technical guide provides a comprehensive overview of 4-Chloroquinoline, including its chemical properties, synthesis, reactivity, and biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
4-Chloroquinoline is a halogenated derivative of quinoline and serves as a crucial intermediate in the synthesis of various biologically active compounds.[1][2] Its fundamental properties are summarized below.
Table 1: Physical and Chemical Properties of 4-Chloroquinoline
| Property | Value | Source(s) |
| CAS Number | 611-35-8 | [3][4] |
| Molecular Formula | C₉H₆ClN | [3][4] |
| Molecular Weight | 163.60 g/mol | [3][4] |
| Appearance | Clear dark yellow liquid or solid powder, dependent on ambient conditions. | [4][5][6] |
| Melting Point | 28-31 °C (lit.), 34.5 °C | [1][4][6] |
| Boiling Point | 260-261 °C (lit.) | [1][6] |
| Density | 1.25 g/mL at 20 °C (lit.) | [1] |
| Solubility | Partly soluble in water. Generally soluble in organic solvents like DMSO and ethanol. | [1][5][7] |
| λmax | 316 nm (in aqueous ethanol) | [1][6] |
Table 2: Spectroscopic Data for 4-Chloroquinoline
| Spectrum Type | Key Data/Notes | Source(s) |
| ¹H NMR | Spectra available in CDCl₃. | [4][8] |
| ¹³C NMR | Data available. | [4] |
| IR (Infrared) | Spectra available (FTIR, ATR-IR, Vapor Phase). | [4][9][10] |
| Mass Spectrometry | GC-MS data available. | [4] |
| UV/Visible | Spectrum data is available. | [3][9][11] |
Synthesis of 4-Chloroquinoline
4-Chloroquinoline can be synthesized through various methods. One common approach is the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate followed by cyclization and subsequent chlorination.
A general workflow for the synthesis of 4-chloroquinoline derivatives is depicted below.
Caption: Generalized workflow for the synthesis of 4-chloroquinoline derivatives.
Chemical Reactivity and Applications
4-Chloroquinoline is a versatile intermediate in organic synthesis, primarily used in the preparation of pharmaceuticals.[1][2] The chlorine atom at the 4-position is susceptible to nucleophilic substitution, making it a key precursor for a wide range of 4-substituted quinoline derivatives.[12]
Key Applications:
-
Antimalarial Drugs: It is a fundamental building block for several antimalarial drugs, including chloroquine and hydroxychloroquine.[13]
-
Anticancer Agents: Derivatives of 4-chloroquinoline have shown potential as anticancer agents by inhibiting tubulin polymerization.[7]
-
Antibacterial Agents: Certain 4-aminoquinoline derivatives exhibit antibacterial activity, including against MRSA.[13]
-
Anti-HBV Agents: Some 4-aryl-6-chloro-quinoline derivatives have been identified as novel non-nucleoside anti-hepatitis B virus (HBV) agents.[14]
-
Kinase Inhibitors: Chlorinated quinoline carboxylic acids are utilized in the development of kinase inhibitors.[15]
Biological Activity and Mechanism of Action
The biological activities of 4-chloroquinoline derivatives are diverse. The well-known antimalarial drug chloroquine, a 4-aminoquinoline, is thought to exert its effect by accumulating in the parasite's food vacuole and interfering with the polymerization of heme into hemozoin, which is toxic to the parasite.[16] The presence of the chlorine atom on the quinoline ring appears to be important for the uptake of the drug by the parasite.[17]
More broadly, 4-aminoquinolines have been investigated for their immunomodulatory, anti-inflammatory, and anti-thrombotic properties.[18]
The logical relationship for the proposed antimalarial mechanism of action of 4-aminoquinoline derivatives is illustrated below.
Caption: Proposed mechanism of antimalarial action for 4-aminoquinoline derivatives.
Experimental Protocols
Detailed methodologies for key experiments involving 4-chloroquinoline and its derivatives are crucial for reproducible research.
5.1. Synthesis of 4-Chloroquinoline from 4-Hydroxyquinoline
This protocol describes the chlorination of a 4-hydroxyquinoline intermediate.
-
Materials: 4-hydroxyquinoline, phosphorus oxychloride (POCl₃), catalytic amount of dimethylformamide (DMF), crushed ice, saturated aqueous sodium bicarbonate solution, dichloromethane or chloroform, brine, anhydrous magnesium sulfate or sodium sulfate.
-
Procedure:
-
To a round-bottom flask, add the 4-hydroxyquinoline intermediate.
-
Carefully add an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of DMF (a few drops).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8.
-
Extract the product with dichloromethane or chloroform (three times the volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloroquinoline.
-
The product can be further purified by recrystallization or column chromatography.[19]
-
5.2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized 4-chloroquinoline derivatives against a cancer cell line.
-
Materials: Cancer cell line (e.g., MCF-7), RPMI 1640 medium with 10% fetal bovine serum and 5% penicillin:streptomycin, 96-well microtiter plates, synthesized 4-chloroquinoline derivatives, DMSO, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare various concentrations of the synthesized compounds in the medium.
-
Treat the cells with the different concentrations of the compounds and a vehicle control (DMSO). Include wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.[12][19]
-
5.3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis
LC-MS is a powerful technique for the identification and quantification of 4-chloroquinoline and its derivatives.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Orbitrap).
-
General LC Method:
-
Column: A reverse-phase column such as a C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 1-5 µL.
-
-
General MS Method:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common for these compounds.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²) for fragmentation analysis.
-
Mass Analyzer: High-resolution mass analyzers like Orbitrap or TOF are used for accurate mass measurements.
-
-
Data Analysis: The acquired data can be processed using specialized software to identify compounds based on their accurate mass, retention time, and fragmentation patterns. This can be compared against spectral libraries for confirmation.[20][21]
References
- 1. 4-Chloroquinoline | 611-35-8 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Chloroquinoline [webbook.nist.gov]
- 4. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 4-Chloroquinoline - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-Chloroquinoline [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Chloroquinoline [webbook.nist.gov]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemshuttle.com [chemshuttle.com]
- 16. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 17. The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Top-down analysis of branched proteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
